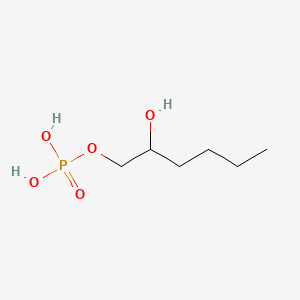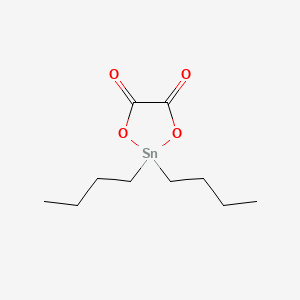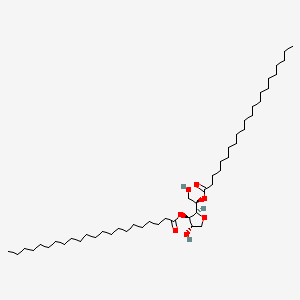
3-((4-Aminophenyl)methyl)-o-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[(4-aminophenyl)methyl]-o-toluidine typically involves the reaction of o-toluidine with 4-nitrobenzyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-[(4-aminophenyl)methyl]-o-toluidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol. Major products formed from these reactions include amino derivatives and substituted aromatic compounds .
Scientific Research Applications
3-[(4-aminophenyl)methyl]-o-toluidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-aminophenyl)methyl]-o-toluidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis. In cancer research, it is studied for its potential to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
3-[(4-aminophenyl)methyl]-o-toluidine can be compared with similar compounds such as:
Aniline derivatives: These compounds share a similar aromatic amine structure but differ in their substituents and specific activities.
Toluidine derivatives: These compounds have a similar methyl group on the aromatic ring but may have different substituents at other positions.
The uniqueness of 3-[(4-aminophenyl)methyl]-o-toluidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
85423-08-1 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-[(4-aminophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-12(3-2-4-14(10)16)9-11-5-7-13(15)8-6-11/h2-8H,9,15-16H2,1H3 |
InChI Key |
HMHAYTIOPQKQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


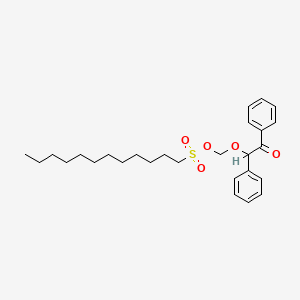



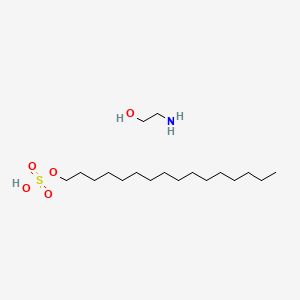
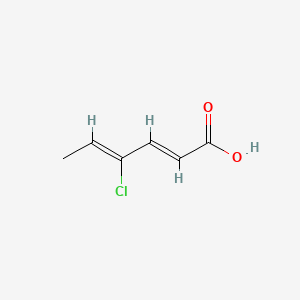
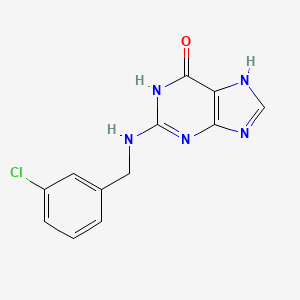

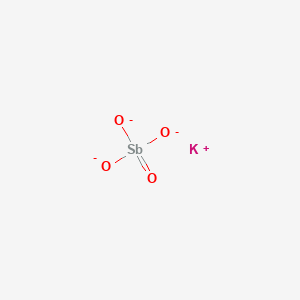
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

